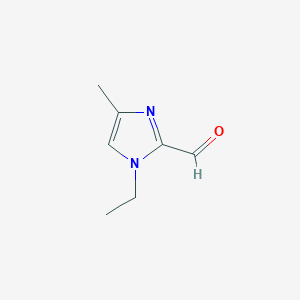![molecular formula C11H8N2O2 B1322730 [2,3'-Bipyridine]-5'-carboxylic acid CAS No. 35989-05-0](/img/structure/B1322730.png)
[2,3'-Bipyridine]-5'-carboxylic acid
説明
The compound “[2,3'-Bipyridine]-5'-carboxylic acid” is a derivative of bipyridine, which is a class of compounds known for their ability to coordinate with metals and form complexes. This particular derivative contains a carboxylic acid functional group, which can impart additional properties such as increased solubility in water and the ability to form hydrogen bonds.
Synthesis Analysis
The synthesis of bipyridine derivatives, such as “[2,3'-Bipyridine]-5'-carboxylic acid,” often involves functionalization of pre-existing bipyridine compounds. For instance, the synthesis of 5'-substituted-2,2'-bipyridine-6-carboxylic acid derivatives is described starting from a bromo-bipyridine building block, which is then functionalized to obtain various tridentate ligands suitable for complexation with lanthanide(III) cations . Although the exact synthesis of “[2,3'-Bipyridine]-5'-carboxylic acid” is not detailed in the provided papers, similar synthetic strategies could be applied.
Molecular Structure Analysis
The molecular structure of bipyridine derivatives is characterized by the presence of two pyridine rings, which can be connected in various ways, leading to different structural motifs. The presence of a carboxylic acid group in “[2,3'-Bipyridine]-5'-carboxylic acid” would likely influence the molecular packing and hydrogen bonding in the crystal structure. For example, the molecular structure and dynamics of 2-aminopyridine-3-carboxylic acid were studied using X-ray diffraction and spectroscopic methods, revealing insights into the molecular geometries and interactions .
Chemical Reactions Analysis
Bipyridine derivatives can participate in a variety of chemical reactions, primarily as ligands forming coordination complexes with metals. The carboxylic acid group in “[2,3'-Bipyridine]-5'-carboxylic acid” could also engage in reactions typical for carboxylic acids, such as esterification or amide formation. The papers provided do not detail specific reactions for “[2,3'-Bipyridine]-5'-carboxylic acid,” but they do discuss the coordination behavior of related compounds. For instance, the assembly of 3,3'-bipyridine-5-carboxylic acid with transition metals results in coordination polymers with different motifs, indicating the metal-directed assembly .
Physical and Chemical Properties Analysis
The physical and chemical properties of “[2,3'-Bipyridine]-5'-carboxylic acid” would be influenced by both the bipyridine core and the carboxylic acid group. The carboxylic acid group is expected to increase the compound's polarity and potentially its solubility in polar solvents. The coordination ability of the bipyridine moiety would be a key chemical property, allowing the formation of complexes with various metals. The papers do not provide specific data on the physical and chemical properties of “[2,3'-Bipyridine]-5'-carboxylic acid,” but they do describe the properties of structurally related compounds. For example, the synthesis and insulin-mimetic activities of metal complexes with 3-hydroxypyridine-2-carboxylic acid are discussed, highlighting the biological relevance of such compounds .
科学的研究の応用
Ligand Synthesis and Metal Complexation : The compound is used in synthesizing tridentate ligands, particularly suited for the complexation of lanthanide(III) cations. These ligands are derived from functionalized 2,2′-bipyridines, demonstrating versatility in coordination chemistry (Charbonnière, Weibel, & Ziessel, 2001).
Prolyl Hydroxylase Inhibition : It serves as an inhibitor of prolyl hydroxylase, a key enzyme in various biological processes. The structure-activity relationships of [2,2'-bipyridine]-5-carboxylic acid derivatives highlight their potential in medicinal chemistry (Hales & Beattie, 1993).
Hydrogen Bonding and Co-crystallization : This compound is utilized in the study of hydrogen bonding and co-crystallization processes. It plays a role in forming molecular complexes with other organic compounds, providing insights into supramolecular chemistry (Bhogala & Nangia, 2003).
Metal Ion Binding : The compound's binding ability with biological and toxic metal ions is explored through NMR, potentiometry, and spectroscopy. It offers insights into the coordination chemistry of metal ions and ligands (Saladini, Menabue, & Ferrari, 2002).
Metal-Organic Frameworks (MOFs) : It is used in the synthesis of metal–organic frameworks for applications like toxic gas capture. The compound's functionality is leveraged for postsynthetic modification of MOFs, demonstrating its utility in materials science (Nickerl et al., 2014).
- applications in photoluminescence and magnetic properties. This research area explores the coordination chemistry of rare earth metals (Zhao, Ren, Liu, & Wang, 2017).
Ruthenium Complex Synthesis : Its role in synthesizing ruthenium tris(bipyridine)-type complexes, which can be functionalized with various groups, is explored. This has implications for photophysical properties and molecular design (Shiina, Oishi, & Ishida, 2012).
Solar Cell Applications : Copper(I) complexes of bipyridine dicarboxylic acids, including derivatives of [2,3'-Bipyridine]-5'-carboxylic acid, are investigated for their potential in dye-sensitized solar cells (DSCs). This research is significant in the development of renewable energy technologies (Constable et al., 2009).
Supramolecular Assembly Studies : The compound is used to study the assembly of boronic acids and 4,4'-bipyridine, forming hydrogen-bonded architectures. This area contributes to the understanding of molecular interactions in crystal engineering (Rodríguez-Cuamatzi et al., 2009).
Photoluminescence and Magnetic Properties : The coordination polymers based on lanthanide cations and [2,3'-Bipyridine]-5'-carboxylic acid ligands exhibit interesting properties like solid-state luminescence and magnetism. These findings are relevant in material science and photonics (Lin, Jiang, Wu, & Hong, 2018).
将来の方向性
特性
IUPAC Name |
5-pyridin-2-ylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c14-11(15)9-5-8(6-12-7-9)10-3-1-2-4-13-10/h1-7H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CETDUWNFRJWXRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=CN=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20628048 | |
| Record name | [2,3'-Bipyridine]-5'-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20628048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2,3'-Bipyridine]-5'-carboxylic acid | |
CAS RN |
35989-05-0 | |
| Record name | [2,3'-Bipyridine]-5'-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20628048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [2,3'-bipyridine]-5'-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















